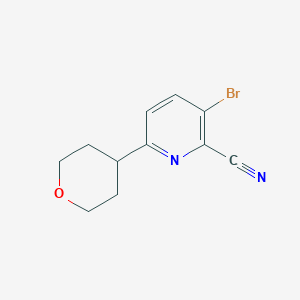
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile is a chemical compound that features a bromine atom, a tetrahydro-2H-pyran ring, and a pyridinecarbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile typically involves the reaction of a brominated pyridine derivative with a tetrahydro-2H-pyran precursor. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tetrahydro-2H-pyran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinecarbonitrile derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridinecarbonitrile group can interact with enzymes and receptors, potentially modulating their activity. The tetrahydro-2H-pyran ring can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a carbonitrile group.
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridazine: Similar structure but with a pyridazine ring instead of a pyridinecarbonitrile group.
Uniqueness
3-Bromo-6-(tetrahydro-2H-pyran-4-yl)-2-pyridinecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromine atom, tetrahydro-2H-pyran ring, and pyridinecarbonitrile group makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
3-bromo-6-(oxan-4-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H11BrN2O/c12-9-1-2-10(14-11(9)7-13)8-3-5-15-6-4-8/h1-2,8H,3-6H2 |
InChI Key |
MYMLFXWQVLLJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=C(C=C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


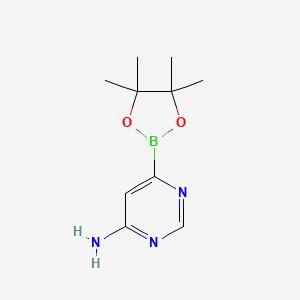
![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)
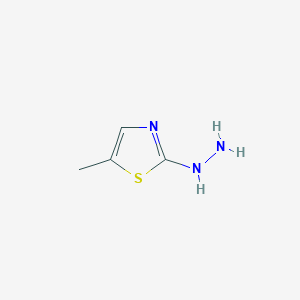
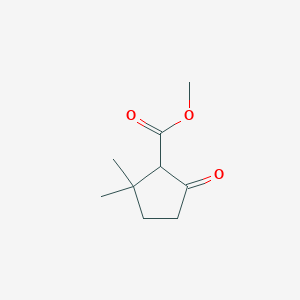

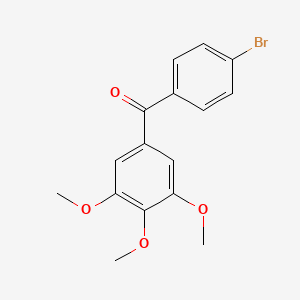
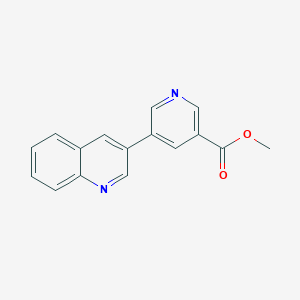
![7-Bromo-3-chloropyrazolo[1,5-a]pyrazine](/img/structure/B13921255.png)
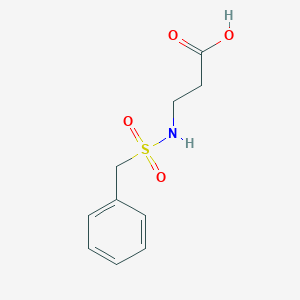

![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
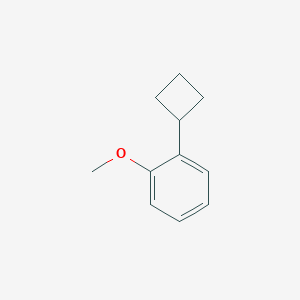
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)

